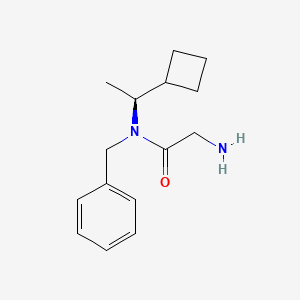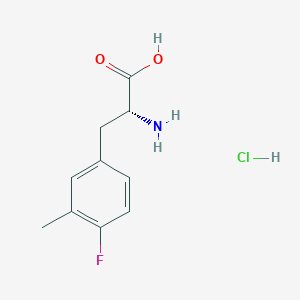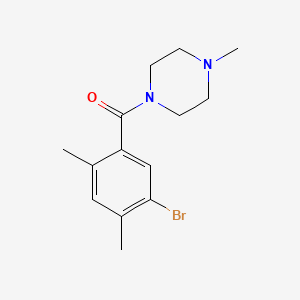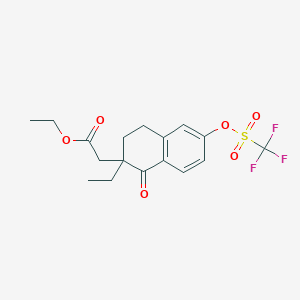
Rhamnazin 3-rutinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhamnazin 3-rutinoside is a flavonoid glycoside compound found in various plants. It is known for its antioxidant and anti-inflammatory properties. The compound consists of a rhamnazin molecule linked to a rutinoside sugar moiety. Flavonoids like this compound are known for their beneficial effects on human health, including their potential to reduce oxidative stress and inflammation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rhamnazin 3-rutinoside typically involves the glycosylation of rhamnazin with rutinoside. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer the sugar moiety to the rhamnazin molecule under mild conditions. Chemical glycosylation, on the other hand, involves the use of activated sugar donors and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants rich in flavonoids. The extraction process typically includes solvent extraction, purification, and crystallization steps to obtain the pure compound. Alternatively, biotechnological methods using engineered microorganisms to produce the compound can also be employed.
Análisis De Reacciones Químicas
Types of Reactions: Rhamnazin 3-rutinoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonoid derivatives.
Aplicaciones Científicas De Investigación
Rhamnazin 3-rutinoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its role in cellular processes, such as antioxidant defense and signal transduction.
Medicine: Explored for its potential therapeutic effects in reducing oxidative stress, inflammation, and related diseases.
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents for use in food, cosmetics, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of rhamnazin 3-rutinoside involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and modulating inflammatory pathways.
Enzyme Inhibition: Inhibiting enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Comparación Con Compuestos Similares
- Quercetin 3-rutinoside
- Kaempferol 3-rutinoside
- Rutin
- Isoquercitrin
Rhamnazin 3-rutinoside stands out due to its specific molecular structure and the combination of antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
64527-08-8 |
|---|---|
Fórmula molecular |
C29H34O16 |
Peso molecular |
638.6 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |
Clave InChI |
JUIYKRQGQJORHH-BDAFLREQSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
Números CAS relacionados |
64527-08-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


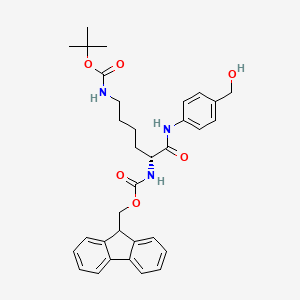
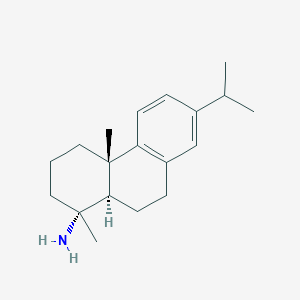
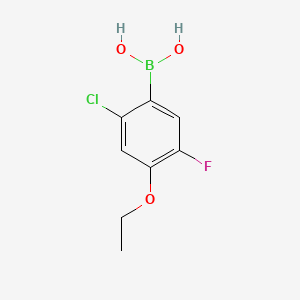
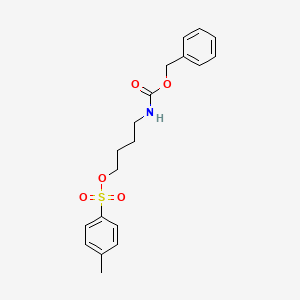
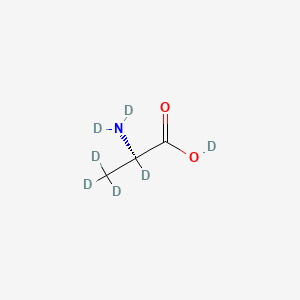
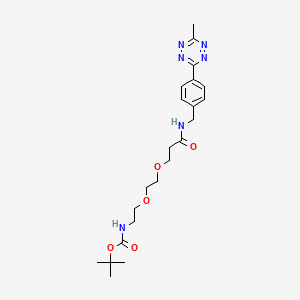
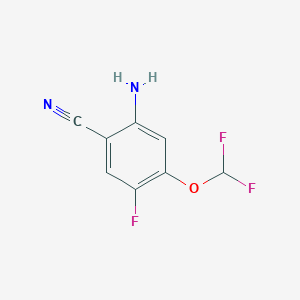
![Ethyl 1-(5-chloro-1H-benzo[D]imidazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14033008.png)
![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)
